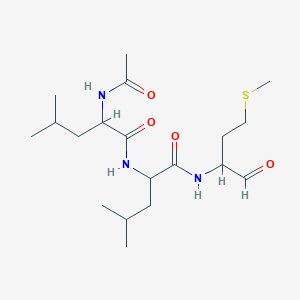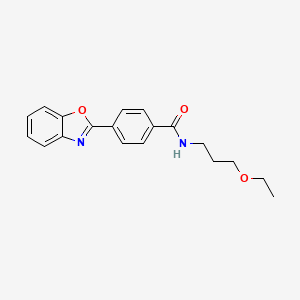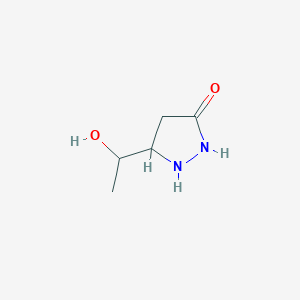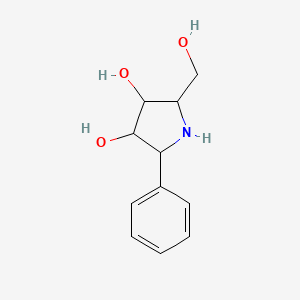
Calpain inhibitor II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calpain inhibitor II is a synthetic compound known for its ability to inhibit calpain, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. This compound has been extensively studied for its potential therapeutic applications, particularly in neurodegenerative diseases and other conditions where calpain activity is dysregulated .
准备方法
Synthetic Routes and Reaction Conditions
Calpain inhibitor II is typically synthesized through a series of chemical reactions involving the protection and deprotection of functional groups, as well as the formation of peptide bonds. The synthesis often starts with the protection of amino groups using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds. After the desired peptide sequence is assembled, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the final product .
化学反应分析
Types of Reactions
Calpain inhibitor II undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups in the compound.
Reduction: This reaction can be used to reduce disulfide bonds within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
科学研究应用
Calpain inhibitor II has a wide range of scientific research applications:
Chemistry: Used as a tool to study the role of calpains in various chemical processes.
Biology: Employed in research to understand calpain-mediated cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting calpain activity
作用机制
Calpain inhibitor II exerts its effects by binding to the active site of calpain enzymes, thereby preventing the proteolytic activity of these enzymes. The inhibition of calpain activity disrupts various cellular processes, including apoptosis and cell motility. The molecular targets of this compound include calpain 1 and calpain 2, which are involved in the regulation of cellular calcium levels and signal transduction pathways .
相似化合物的比较
Similar Compounds
Calpain inhibitor I: Another potent inhibitor of calpain, but with different specificity and potency.
E-64-d: A cysteine protease inhibitor that also inhibits calpain activity but has a broader range of targets.
SNJ-1945: A more selective calpain inhibitor with potential therapeutic applications in neurodegenerative diseases
Uniqueness
Calpain inhibitor II is unique in its high specificity for calpain enzymes, making it a valuable tool for studying calpain-mediated processes. Its ability to cross the blood-brain barrier also makes it particularly useful in research related to neurodegenerative diseases .
属性
IUPAC Name |
2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLAIMXRBDUMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




